molecular formula C9H8O3 B13147143 2,6-Dimethyl-4H-furo[3,2-c]pyran-4-one CAS No. 87785-58-8

2,6-Dimethyl-4H-furo[3,2-c]pyran-4-one

Cat. No.: B13147143
CAS No.: 87785-58-8
M. Wt: 164.16 g/mol
InChI Key: VAJWDRVJFPDCEZ-UHFFFAOYSA-N
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Description

It exists as a white to beige crystalline powder or crystals . This compound has attracted scientific interest due to its unique structure and versatile properties.

Preparation Methods

Synthetic Routes:

Several synthetic routes lead to the formation of 2,6-dimethyl-4H-furo[3,2-c]pyran-4-one. One common method involves cyclization of a suitable precursor, such as 2,6-dimethylresorcinol, under acidic conditions. The reaction proceeds through intramolecular condensation, resulting in the formation of the pyranone ring.

Reaction Conditions:

The cyclization reaction typically occurs in organic solvents (e.g., ethanol, methanol) with the addition of an acid catalyst (e.g., sulfuric acid, hydrochloric acid). Heating the reaction mixture facilitates the cyclization process.

Industrial Production:

While industrial-scale production methods are less common, researchers have explored scalable approaches for synthesizing this compound. Optimization of reaction conditions and catalysts is crucial for efficient large-scale production.

Chemical Reactions Analysis

2,6-Dimethyl-4H-furo[3,2-c]pyran-4-one undergoes various chemical reactions:

    Oxidation: It can be oxidized to form derivatives with additional functional groups.

    Reduction: Reduction reactions yield corresponding alcohols or other reduced forms.

    Substitution: Substituents can be introduced at different positions on the pyranone ring.

Common reagents and conditions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions.

Major products formed from these reactions include substituted pyranones and their derivatives.

Scientific Research Applications

2,6-Dimethyl-4H-furo[3,2-c]pyran-4-one finds applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of other compounds.

    Biology: Investigated for potential bioactivity, including antimicrobial and antioxidant properties.

    Medicine: Studied for its pharmacological effects and potential therapeutic applications.

    Industry: Employed in the development of specialty chemicals and materials.

Mechanism of Action

The exact mechanism by which 2,6-dimethyl-4H-furo[3,2-c]pyran-4-one exerts its effects depends on its specific application. It may interact with cellular targets, enzymes, or signaling pathways, influencing biological processes.

Comparison with Similar Compounds

While 2,6-Dimethyl-4H-furo[3,2-c]pyran-4-one is unique in its structure, it shares similarities with related pyranones and furan derivatives. Further research can explore its distinct features compared to other compounds in this class.

Properties

CAS No.

87785-58-8

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

2,6-dimethylfuro[3,2-c]pyran-4-one

InChI

InChI=1S/C9H8O3/c1-5-3-7-8(11-5)4-6(2)12-9(7)10/h3-4H,1-2H3

InChI Key

VAJWDRVJFPDCEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(O1)C=C(OC2=O)C

Origin of Product

United States

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